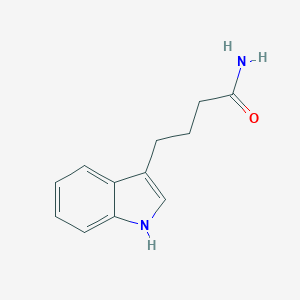

4-(1H-Indol-3-yl)butanamide

Overview

Description

“4-(1H-Indol-3-yl)butanamide” is a chemical compound with the molecular formula C12H14N2O . It is a derivative of indole, a heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of “4-(1H-Indol-3-yl)butanamide” consists of an indole group attached to a butanamide group . The InChI code for this compound is 1S/C12H14N2O/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2,(H2,13,15) .Scientific Research Applications

Histone Deacetylase Inhibitor

The compound has been discovered as a histone deacetylase inhibitor . By introducing a hydroxamic acid group to the structure of indolebutyric acid, the derived molecule exhibited potent HDAC2 and HDAC3 inhibitory activities . This could have potential applications in the treatment of diseases where histone deacetylase plays a role, such as cancer.

Antitumor Activities

The indoles plant growth hormones, which include “4-(1H-Indol-3-yl)butanamide”, have exhibited potentially antitumor activities . This could be due to their ability to inhibit HDAC2 and HDAC3, which are often overexpressed in various types of cancer .

Antimicrobial Activity

The compound has shown promising results in antimicrobial activity against Mycobacterium tuberculosis H37Rv, Mycobacterium smegmatis, and Mycobacterium fortuitum . This suggests potential applications in the treatment of tuberculosis and other bacterial infections.

Antiviral Activity

Indole derivatives, including “4-(1H-Indol-3-yl)butanamide”, have shown antiviral activity . This could be due to their ability to bind with high affinity to multiple receptors, which could be helpful in developing new antiviral drugs .

Anti-inflammatory and Analgesic Activities

Some derivatives of “4-(1H-Indol-3-yl)butanamide” have shown anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of inflammatory diseases and pain management .

Antioxidant Activity

Indole derivatives, including “4-(1H-Indol-3-yl)butanamide”, have shown antioxidant activity . This could be due to their ability to neutralize free radicals, which could be helpful in preventing oxidative stress-related diseases .

Safety and Hazards

The safety data sheet for “4-(1H-Indol-3-yl)butanamide” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for the study and application of “4-(1H-Indol-3-yl)butanamide” and its derivatives could involve further exploration of their biological activities . For instance, the antitumor activities of indoles have been noted, and the introduction of a hydroxamic acid group to the structure of indolebutyric acid resulted in a compound with potent inhibitory activities against HDAC2 and HDAC3 . This suggests potential future directions in the development of new therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of 4-(1H-Indol-3-yl)butanamide are human histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3) . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Mode of Action

4-(1H-Indol-3-yl)butanamide interacts with its targets, HDAC2 and HDAC3, through strong hydrogen bond interactions and hydrophobic interactions . This binding inhibits the deacetylase activity of HDAC2 and HDAC3, leading to an increase in acetylation levels of histones. This results in a more relaxed chromatin structure, which facilitates gene transcription.

Biochemical Pathways

The inhibition of HDAC2 and HDAC3 by 4-(1H-Indol-3-yl)butanamide affects the histone acetylation-deacetylation pathway . This pathway plays a key role in the regulation of gene expression. By inhibiting HDAC2 and HDAC3, the compound prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription.

Result of Action

The inhibition of HDAC2 and HDAC3 by 4-(1H-Indol-3-yl)butanamide leads to increased histone acetylation and gene transcription . This can result in various cellular effects, depending on the specific genes that are upregulated. For example, upregulation of tumor suppressor genes could potentially have anti-cancer effects.

properties

IUPAC Name |

4-(1H-indol-3-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIPKTMVZHTWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314136 | |

| Record name | 1H-Indole-3-butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Indol-3-yl)butanamide | |

CAS RN |

6245-91-6 | |

| Record name | 1H-Indole-3-butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the introduction of a hydroxamic acid group to 4-(1H-Indol-3-yl)butanamide (forming IBHA) impact its biological activity?

A1: The addition of a hydroxamic acid group to 4-(1H-Indol-3-yl)butanamide significantly enhances its ability to inhibit histone deacetylases (HDACs), specifically HDAC2 and HDAC3. [] This modification leads to potent inhibitory activity, surpassing the potency of the known HDAC inhibitor, SAHA. [] This suggests that IBHA could potentially interfere with gene expression and cellular processes regulated by HDAC2 and HDAC3.

Q2: What structural features of IBHA contribute to its HDAC inhibitory activity?

A2: Docking studies reveal that IBHA interacts with the active sites of HDAC2 and HDAC3 through a combination of strong hydrogen bonds and hydrophobic interactions. [] This suggests that both the hydroxamic acid moiety and the indole ring system in IBHA are crucial for its binding affinity and inhibitory activity against these HDAC isoforms.

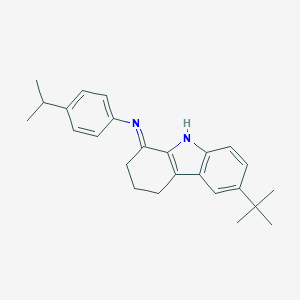

Q3: How does the structure of 4-(1H-Indol-3-yl)butanamide derivatives influence their anti-inflammatory properties?

A3: Research indicates that incorporating specific substituents within the 4-(1H-Indol-3-yl)butanamide scaffold can modulate its anti-inflammatory effects. For example, derivatives containing bromine or methyl substituents at specific positions exhibit more pronounced anti-inflammatory activity compared to other analogs. [] This highlights the importance of structure-activity relationship studies in optimizing the desired biological activity of this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-oxopropyl] ethanethioate](/img/structure/B421582.png)

![Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B421587.png)

![N-[1-(1-adamantyl)ethyl]-2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B421588.png)

![2-[(2-Hydroxyethyl)amino]-5-nitronicotinonitrile](/img/structure/B421590.png)

![6-(4-Methoxyphenyl)-8-phenyl-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7-tetraene](/img/structure/B421600.png)

![Ethyl 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B421611.png)

![ethyl 2-{[(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421612.png)

![Ethyl 2-[[2-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B421613.png)